2-Bromododecane

cross-coupling C–C bond formation organometallic catalysis

2-Bromododecane (CAS 13187-99-0) is a C12 secondary alkyl halide with the molecular formula C₁₂H₂₅Br and a molecular weight of 249.23 g/mol. This compound is commercially available primarily as a technical-grade liquid (typically 85% purity) characterized by a density of 1.02 g/mL at 25 °C, a boiling point of 130 °C at 6 mmHg, and a refractive index of n20/D 1.456.

Molecular Formula C12H25Br
Molecular Weight 249.23 g/mol
CAS No. 13187-99-0
Cat. No. B081265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromododecane
CAS13187-99-0
Molecular FormulaC12H25Br
Molecular Weight249.23 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)Br
InChIInChI=1S/C12H25Br/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11H2,1-2H3
InChIKeyGIUUCQVKMWBSRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromododecane (CAS 13187-99-0): Technical-Grade Secondary Alkyl Halide for Synthesis and Biological Studies


2-Bromododecane (CAS 13187-99-0) is a C12 secondary alkyl halide with the molecular formula C₁₂H₂₅Br and a molecular weight of 249.23 g/mol . This compound is commercially available primarily as a technical-grade liquid (typically 85% purity) characterized by a density of 1.02 g/mL at 25 °C, a boiling point of 130 °C at 6 mmHg, and a refractive index of n20/D 1.456 . As a secondary bromoalkane, its reactivity profile—dominated by SN1/SN2 and elimination pathways influenced by steric hindrance at the C2 position—distinguishes it from primary analogs like 1-bromododecane and governs its utility as an alkylating agent, a mechanistic probe, and a substrate in biocatalytic studies .

Why 2-Bromododecane Cannot Be Substituted by 1-Bromododecane or Other Alkyl Halides Without Experimental Validation


Generic substitution of 2-bromododecane with structurally similar alkyl halides such as 1-bromododecane or 2-chlorododecane carries significant risk of altering reaction outcomes, product distributions, or biological responses. The position of the bromine atom on the secondary carbon (C2) fundamentally changes the steric and electronic environment of the reactive center compared to primary or other secondary isomers . This shift directly impacts nucleophilic substitution and elimination reaction pathways, catalytic cross-coupling efficiency, and even the extent of metabolic incorporation in biological systems. Quantitative evidence confirms that such seemingly minor structural variations lead to measurable differences in conversion rates, product selectivity, and cellular lipid profiles, underscoring the necessity of direct experimental verification rather than assumption-based interchangeability [1][2].

Quantitative Differentiation of 2-Bromododecane: Comparative Performance Data in Synthesis and Biological Systems


Vanadium-Catalyzed Cross-Coupling: 2-Bromododecane Exhibits Distinct Yield Profile vs. Cyclohexyl Iodide and Primary Alkyl Halides

In vanadium(III) chloride-catalyzed cross-coupling with phenylmagnesium bromide, 2-bromododecane yields the coupled product in approximately 14% yield, alongside significant formation of dodecane and dodecene byproducts [1]. This performance differs sharply from cyclohexyl iodide, which achieves ~73% yield of cyclohexylbenzene, and bromocyclopentane, which yields ~37% of cyclopentylbenzene under identical conditions [1]. The data highlight that secondary acyclic alkyl bromides like 2-bromododecane are less efficient substrates for this vanadium-catalyzed system compared to cyclic or primary alkyl halides, information critical for synthetic route design.

cross-coupling C–C bond formation organometallic catalysis

Alkoxylate Synthesis: Catalyst-Dependent Conversion of 2-Bromododecane Reveals Product Selectivity Control Points

In a patented method for alkoxylate production using ethylene glycol at 225°C for 6 hours, 2-bromododecane achieves 49% conversion with magnesium oxide (eMgO) catalyst, yielding 56% olefins, 3% alcohols, 40% mono-ethoxylates, and 1% ketones [1]. Switching to copper(II) oxide (CuO) under otherwise identical conditions dramatically increases conversion to 97%, with a product distribution of 58% olefins, 9% alcohols, 32% mono-ethoxylates, and 1% ketones [2]. This nearly two-fold improvement in conversion demonstrates the sensitivity of 2-bromododecane to catalyst selection and provides a quantitative benchmark for process optimization.

alkoxylation heterogeneous catalysis surfactant synthesis

Bacterial Lipid Incorporation: 2-Bromododecane and 1-Bromododecane Yield Similar Extents of Halofatty Acid Incorporation in Rhodococcus rhodochrous

When Rhodococcus rhodochrous NCIMB 13064 is grown on 2-bromododecane or 1-bromododecane as the sole carbon source, the overall incorporation of bromofatty acids into the cellular lipid fraction is reported as 'very similar' between the two substrates [1]. This finding demonstrates that the position of bromine substitution (primary C1 vs. secondary C2) does not critically alter the extent of metabolic incorporation in this organism. In contrast, studies with other long-chain 1-haloalkanes show halogen-dependent incorporation rates: 1-bromohexadecane yields 90% ω-halofatty acids, while 1-chlorohexadecane yields 75% and 1-fluorohexadecane yields only 1% [1].

microbial metabolism haloalkane degradation lipidomics

Physical Property Profile: 2-Bromododecane Exhibits Lower Boiling Point and Higher Melting Point Than 1-Bromododecane

2-Bromododecane has a melting point of -96°C (lit.) and a boiling point of 130°C at 6 mmHg (lit.), corresponding to approximately 283.3°C at 760 mmHg . In contrast, 1-bromododecane (CAS 143-15-7) exhibits a significantly higher melting point of -9.5°C and a boiling point of 276°C at 760 mmHg [1][2]. The 86.5°C melting point elevation for the primary isomer is substantial and reflects differences in molecular packing and symmetry. Density values are comparable: 1.02 g/mL at 25°C for the 2-isomer versus 1.038-1.040 g/mL at 20°C for the 1-isomer [1].

physical chemistry separation science solvent selection

Reactivity Classification: Secondary Alkyl Halide Status of 2-Bromododecane Differentiates It from Primary and Tertiary Analogs in SN2/SN1/E2 Pathways

As a secondary alkyl halide, 2-bromododecane occupies a mechanistically ambident position capable of undergoing both SN1 and SN2 nucleophilic substitutions as well as E1 and E2 eliminations, with the dominant pathway determined by nucleophile strength, base strength, solvent polarity, and temperature . This contrasts with primary alkyl bromides (e.g., 1-bromododecane) which strongly favor SN2 pathways, and tertiary alkyl bromides which favor SN1/E1 pathways. While direct kinetic data for 2-bromododecane are not available in the retrieved literature, the class-level inference from secondary bromoalkane studies indicates that 2-bromododecane will exhibit intermediate SN2 reactivity relative to primary (faster) and tertiary (slower) analogs due to steric hindrance at the C2 position [1].

nucleophilic substitution elimination reactions mechanistic studies

Commercial Purity and Grade: 2-Bromododecane is Typically Supplied at 85% Technical Grade vs. 1-Bromododecane at ≥98%

2-Bromododecane is predominantly available as a technical-grade product with a purity of 85% from major suppliers such as Sigma-Aldrich and Aladdin . This contrasts with 1-bromododecane, which is commonly offered at purities of 98% or higher . The 13-percentage-point difference in baseline purity has direct implications for procurement decisions: the technical-grade material contains ~15% unspecified impurities (potentially other bromoalkane isomers or alkene byproducts) that may interfere with sensitive reactions or require pre-purification.

chemical procurement reagent quality supply chain

Validated Application Scenarios for 2-Bromododecane Based on Comparative Evidence


Catalyst Screening and Reaction Optimization Studies in C–C Cross-Coupling

The documented 14% yield for 2-bromododecane in vanadium-catalyzed cross-coupling with PhMgBr, contrasted with 73% for cyclohexyl iodide, establishes this compound as a useful benchmark substrate for evaluating new catalytic systems aimed at improving secondary alkyl halide reactivity [1]. Researchers developing iron, nickel, or cobalt catalysts for challenging C(sp³)–C(sp²) bond formations can use 2-bromododecane as a representative secondary alkyl bromide to assess catalyst performance and functional group tolerance.

Alkoxylate Process Development Using Heterogeneous Oxide Catalysts

The patent-derived data showing 49% vs. 97% conversion with MgO and CuO catalysts provide a validated starting point for industrial process chemists optimizing alkoxylate surfactant synthesis [2]. The quantitative product distribution (olefins, alcohols, ethoxylates) serves as a benchmark for evaluating alternative catalysts, reaction temperatures, or continuous-flow configurations using 2-bromododecane as the model substrate.

Microbial Haloalkane Metabolism and Biodegradation Pathway Elucidation

The finding that 2-bromododecane and 1-bromododecane yield 'very similar' extents of halofatty acid incorporation in Rhodococcus rhodochrous validates the use of the secondary isomer as a substrate for studying bacterial haloalkane assimilation mechanisms [3]. This equivalence means researchers can select 2-bromododecane without introducing position-dependent metabolic bias, while chloro or fluoro analogs introduce substantial variability (75% vs. 1% incorporation).

Low-Temperature Liquid-Phase Reactions Requiring Extended Liquid Range

With a melting point of -96°C (compared to -9.5°C for 1-bromododecane), 2-bromododecane remains liquid over a 86.5°C broader low-temperature window [4]. This property makes it suitable for cryogenic reactions, cold-temperature alkylations, or studies of reaction kinetics at sub-ambient temperatures where the primary isomer would solidify and become unusable as a neat liquid reagent.

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